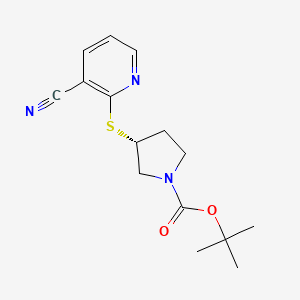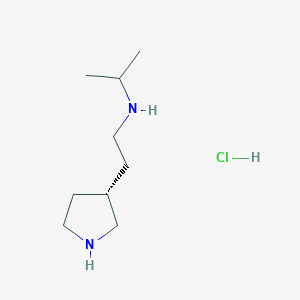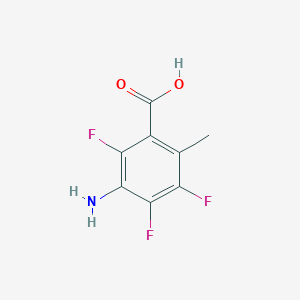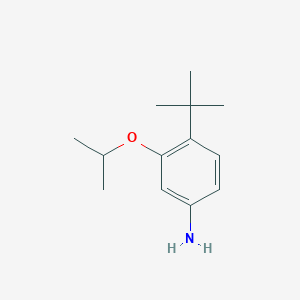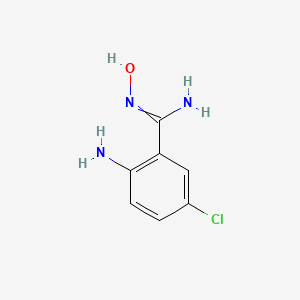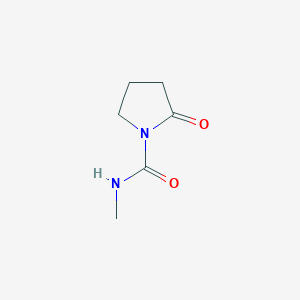
N-Methyl-2-oxopyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-pyrrolidine-1-carboxamide is a versatile organic compound belonging to the class of pyrrolidinones. It is a five-membered lactam with a nitrogen atom in the ring, making it a heterocyclic compound. This compound is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-pyrrolidine-1-carboxamide can be synthesized through several methods. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used to produce this compound .
Industrial Production Methods
Industrial production of N-methyl-2-oxo-pyrrolidine-1-carboxamide typically involves large-scale synthesis using the ester-to-amide conversion method. This process is efficient and yields a high quantity of the compound. Approximately 200,000 to 250,000 tons of N-methyl-2-oxo-pyrrolidine-1-carboxamide are produced annually .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-oxo-pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize N-methyl-2-oxo-pyrrolidine-1-carboxamide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-oxo-pyrrolidine-1-carboxylic acid, while reduction can produce N-methyl-2-hydroxy-pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-pyrrolidine-1-carboxamide has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-2-oxo-pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds with various enzymes and proteins, influencing their activity and leading to specific biological effects . Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: Another lactam with a similar ring structure but different functional groups.
N-methyl-2-pyrrolidone: A closely related compound with similar solvency properties.
Uniqueness
N-methyl-2-oxo-pyrrolidine-1-carboxamide stands out due to its unique combination of chemical properties, including its ability to undergo various reactions and its wide range of applications in different fields. Its versatility and effectiveness as a solvent and reagent make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
Clave InChI |
STUAZZRHWCEAGY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
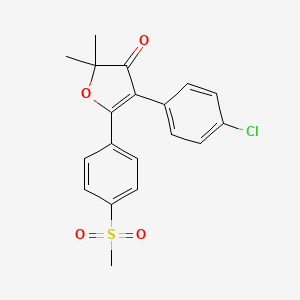
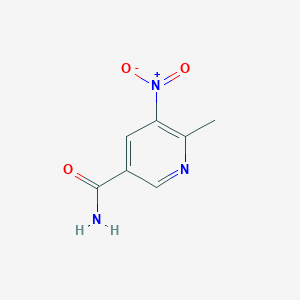
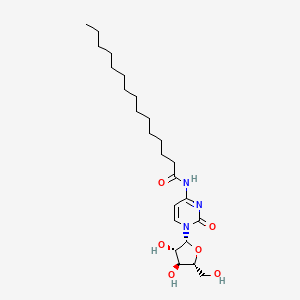
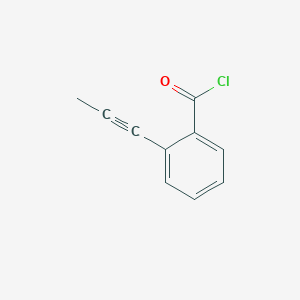
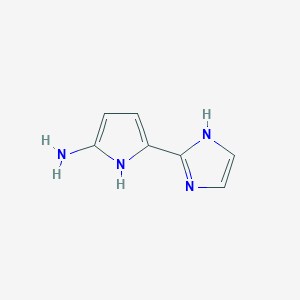
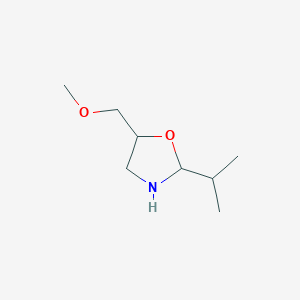
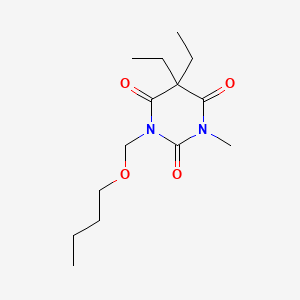
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
